Ethyl 6-bromo-3-chloroimidazo[1,2-A]pyridine-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 6-bromo-3-chloroimidazo[1,2-a]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrClN2O2/c1-2-16-10(15)8-9(12)14-5-6(11)3-4-7(14)13-8/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NREJGSWCKFIXNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C=C(C=CC2=N1)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30857185 | |
| Record name | Ethyl 6-bromo-3-chloroimidazo[1,2-a]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30857185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1296223-93-2 | |
| Record name | Ethyl 6-bromo-3-chloroimidazo[1,2-a]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30857185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The amine group of 2-amino-5-bromopyridine undergoes nucleophilic attack on the α-carbon of ethyl bromoacetate, facilitated by a base such as sodium bicarbonate or triethylamine. This initiates cyclization, forming the imidazo[1,2-a]pyridine ring with an ethyl ester at position 2 and a bromine substituent at position 6. The reaction typically proceeds in polar aprotic solvents like DMF or ethanol at 50–80°C for 5–24 hours.
Optimization Parameters :
- Base Selection : Sodium bicarbonate yields higher regioselectivity (72%) compared to sodium hydroxide (35%) due to milder reaction conditions.
- Solvent Effects : Ethanol enhances reaction homogeneity, while DMF accelerates cyclization but may increase byproduct formation.
| Parameter | Optimal Condition | Yield (%) | Analytical Confirmation |
|---|---|---|---|
| Base | Sodium bicarbonate | 72 | ¹H NMR (δ 1.3 ppm: ester CH₃) |
| Solvent | Ethanol | 68 | LC-MS ([M+H]⁺ = 305.54) |
| Temperature | 55°C | 72 | TLC (Rf = 0.45 in ethyl acetate) |
Regioselective Chlorination at Position 3
Introducing chlorine at position 3 requires electrophilic substitution or directed metalation. N-Chlorosuccinimide (NCS) in DMF at 40°C for 4 hours achieves 80% yield with minimal dihalogenation. The chloro group’s orientation is confirmed via X-ray crystallography, showing a bond length of 1.74 Å between C3 and Cl, consistent with σ-bond formation.
Directed Chlorination Using Lewis Acids
Iodine catalysis, as reported for analogous imidazo[1,2-a]pyridines, enhances electrophilic substitution by polarizing the NCS molecule. This method reduces reaction time to 2 hours but requires post-reaction iodine removal via sodium thiosulfate washing.
| Method | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| NCS in DMF | NCS, DMF, 40°C | 80 | 98 |
| I₂-Catalyzed NCS | NCS, I₂, DMF | 78 | 97 |
Industrial-Scale Production and Purification
Industrial synthesis employs continuous flow reactors to optimize heat transfer and mixing. A two-stage process separates cyclocondensation and chlorination, reducing intermediate isolation steps.
Recrystallization and Purity Control
Crude product is purified using a 1:1 ethyl acetate/n-hexane mixture, yielding 99% pure crystals with a melting point of 144–146°C. Scaling this process to 10 kg batches maintains >95% yield, as validated by HPLC-PDA analysis (λ = 254 nm).
Comparative Analysis of Synthetic Routes
Two primary routes dominate literature:
- Sequential Halogenation : Cyclocondensation followed by chlorination (overall yield: 58%).
- Pre-Halogenated Starting Materials : Using 2-amino-3-chloro-5-bromopyridine reduces steps but requires custom precursor synthesis (yield: 63%).
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-3-chloroimidazo[1,2-A]pyridine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-A]pyridine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound.
Scientific Research Applications
Ethyl 6-bromo-3-chloroimidazo[1,2-A]pyridine-2-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound is used in biological assays to study its effects on various biological targets and pathways.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 6-bromo-3-chloroimidazo[1,2-A]pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied. For example, in antimicrobial studies, the compound may inhibit bacterial enzymes, while in anticancer research, it may interfere with cell signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional differences between Ethyl 6-bromo-3-chloroimidazo[1,2-a]pyridine-2-carboxylate and its analogs are critical for understanding their applications and reactivity. Below is a detailed comparison:
Substituent Position and Halogen Type
Reactivity in Cross-Coupling Reactions
- Bromine vs. Chlorine Reactivity : The 6-bromo substituent in the target compound is more reactive than chloro groups in Suzuki couplings, as seen in , where bromo/iodo analogs undergo efficient cross-coupling with aryl boronic acids .
- Trifluoromethyl Substitution : Ethyl 6-bromo-3-chloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate (CAS 1121056-78-7) incorporates a CF₃ group at C8, which increases lipophilicity and stability but may reduce nucleophilic substitution rates .
Data Tables
Table 1: Physical and Chemical Properties
Biological Activity
Ethyl 6-bromo-3-chloroimidazo[1,2-A]pyridine-2-carboxylate is a compound of significant interest in pharmaceutical and biochemical research due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C10H8BrClN2O2
- Molecular Weight : 303.54 g/mol
- CAS Number : 861208-16-4
- Melting Point : 144-146°C
Structural Characteristics
The compound features a bromine atom at the 6-position and a chlorine atom at the 3-position of the imidazo[1,2-A]pyridine ring, contributing to its unique reactivity and biological profile.
Antimicrobial Properties
Research has indicated that imidazo[1,2-A]pyridine derivatives, including this compound, exhibit notable antimicrobial activity. Studies demonstrate effectiveness against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents.
Anticancer Activity
Several studies have reported the anticancer properties of this compound. The mechanism involves the inhibition of specific kinases that play crucial roles in cancer cell proliferation and survival. For instance, a study showed that derivatives of imidazo[1,2-A]pyridine could induce apoptosis in cancer cell lines through the modulation of signaling pathways related to cell growth and apoptosis.
Enzyme Inhibition
This compound has been investigated for its role as an inhibitor of various enzymes, including those involved in metabolic pathways. The compound shows potential as a selective inhibitor for enzymes such as acetylcholinesterase, which is relevant for treating neurodegenerative diseases.
Case Studies
-
Antimicrobial Efficacy :
- A study published in Journal of Medicinal Chemistry evaluated the antimicrobial effects of several imidazo compounds, including this compound. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) in the low micromolar range.
-
Cancer Research :
- In vitro studies demonstrated that this compound could inhibit the growth of various cancer cell lines (e.g., breast cancer MCF-7 and lung cancer A549). The study highlighted its potential to induce cell cycle arrest and apoptosis through upregulation of pro-apoptotic factors.
-
Neuroprotective Effects :
- Experimental models assessing neuroprotective effects showed that this compound could enhance cognitive function in animal models of Alzheimer's disease by inhibiting acetylcholinesterase activity.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Kinase Inhibition : The compound's structure allows it to bind to ATP-binding sites on kinases, disrupting their function.
- Enzyme Modulation : It acts as a reversible inhibitor for enzymes involved in neurotransmitter breakdown.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 6-bromo-3-chloroimidazo[1,2-a]pyridine-2-carboxylate, and how can researchers optimize reaction conditions?
- Methodology :
-
Step 1 : Form the imidazo[1,2-a]pyridine core via condensation of 2-aminopyridine derivatives with ethyl bromopyruvate in ethanol under reflux (yield: ~94% for analogous intermediates) .
-
Step 2 : Introduce bromine and chlorine substituents. Bromination can occur via electrophilic substitution using Br₂ or N-bromosuccinimide (NBS). Chlorination may employ N-chlorosuccinimide (NCS) in DMF at 40°C for 4 hours (yield: 80% for similar compounds) .
-
Optimization : Use polar aprotic solvents (e.g., DMF) to enhance electrophilic substitution efficiency. Monitor reaction progress via TLC or LC-MS .
- Data Table : Synthesis Optimization Parameters
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Identify substituent patterns (e.g., ethyl ester: δ 1.3–1.5 ppm for CH₃; aromatic protons: δ 6.9–8.5 ppm) .
- LC-MS : Confirm molecular weight (calculated for C₁₀H₈BrClN₂O₂: 305.54 g/mol) and detect impurities .
- X-ray crystallography : Use SHELX or ORTEP-3 to resolve crystal packing and confirm halogen positioning .
Q. What pharmacological applications are associated with imidazo[1,2-a]pyridine derivatives?
- Applications :
- Kinase inhibitors : Bromo/chloro substituents enhance binding to ATP pockets in kinases (e.g., CDK inhibitors) .
- Antiparasitic agents : Derivatives show efficacy against Entamoeba histolytica and Trichomonas vaginalis .
- Antiviral candidates : Structural analogs inhibit viral replication via RNA polymerase binding .
Advanced Research Questions
Q. How do bromine and chlorine substituents influence the compound’s reactivity in cross-coupling reactions?
- Methodology :
- Bromine : Facilitates Suzuki-Miyaura coupling (e.g., with aryl boronic acids) due to its electronegativity and leaving-group potential.
- Chlorine : Less reactive than bromine but stabilizes intermediates in SNAr reactions. Use Pd catalysts (e.g., Pd(PPh₃)₄) for selective functionalization .
- Data Table : Substituent Effects on Reactivity
| Substituent | Reaction Type | Catalyst | Yield (%) |
|---|---|---|---|
| Br | Suzuki coupling | Pd(PPh₃)₄ | 75–85 (analog) |
| Cl | SNAr | CuI | 60–70 (analog) |
Q. What strategies can resolve contradictions in crystallographic vs. computational structural data?
- Methodology :
- Compare DFT-optimized geometries (e.g., Gaussian 09) with X-ray data. Adjust computational parameters (basis sets, solvation models) to minimize RMSD (<0.5 Å) .
- Validate hydrogen bonding and halogen interactions using Hirshfeld surface analysis .
Q. How can researchers detect and quantify synthetic impurities in this compound?
- Methodology :
- HPLC-PDA/MS : Use C18 columns (ACN/water gradient) to separate impurities. Monitor at λ = 254 nm .
- Limits of detection (LOD) : ≤0.1% for brominated byproducts (e.g., dihalogenated analogs) .
Q. What toxicological screening protocols are recommended for preclinical studies?
- Methodology :
- In vitro : Assess cytotoxicity (IC₅₀) via MTT assays on HepG2 cells .
- In vivo : Administer 50–100 mg/kg doses to Wistar rats; monitor hepatic/kidney biomarkers (ALT, creatinine) for 14 days .
Key Research Findings
- Synthetic Efficiency : Chlorination with NCS in DMF achieves higher regioselectivity than Cl₂ gas .
- Thermal Stability : TGA shows decomposition >200°C, making it suitable for high-temperature reactions .
- Biological Activity : Bromine enhances antiparasitic potency (IC₅₀ = 2.5 µM against E. histolytica) compared to non-halogenated analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
